Ala-Phe-Pro-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

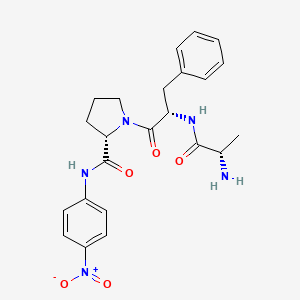

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGBDVGAFWEAH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chromogenic Substrate Ala-Phe-Pro-pNA

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the chromogenic peptide substrate, L-Alaninamide, L-alanyl-L-phenylalanyl-N-(4-nitrophenyl)-L-prolyl-, scientifically known as Ala-Phe-Pro-pNA. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic tripeptide amide. The sequence consists of L-Alanine, L-Phenylalanine, and L-Proline, with a p-nitroanilide (pNA) group attached to the C-terminal proline via an amide bond. The presence of the p-nitroanilide group allows for the colorimetric detection of enzymatic activity. Upon cleavage of the amide bond by a suitable enzyme, the colorless substrate releases the yellow-colored p-nitroaniline molecule.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation |

| CAS Number | 201732-35-6 | [1][2][3][4] |

| Molecular Formula | C23H27N5O5 | [1][2][3][4] |

| Molecular Weight | 453.5 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder (inferred) | |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C or 2-8°C | [1][2] |

Spectral Properties

The utility of this compound as a chromogenic substrate is based on the distinct spectral properties of the intact substrate and its cleavage product, p-nitroaniline.

Intact Substrate (this compound): The intact peptide is expected to exhibit UV absorption maxima characteristic of its aromatic components, namely the phenylalanine and p-nitroanilide groups. Phenylalanine typically absorbs around 257 nm, while the p-nitroanilide group will also contribute to the UV spectrum. The exact λmax for the intact substrate is not widely reported but is expected to be in the UV range, significantly different from the visible absorbance of the released p-nitroaniline.

Cleavage Product (p-nitroaniline): The enzymatic hydrolysis of the amide bond releases p-nitroaniline, which has a distinct yellow color in solution. The concentration of the released p-nitroaniline can be quantified by measuring the absorbance at its maximum wavelength in the visible range.

Table 2: Spectral Properties of p-nitroaniline

| Property | Value | Conditions | Citation |

| Absorbance Maximum (λmax) | 405 nm | Aqueous buffer | [5][6] |

| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ | at 405 nm | [5][6] |

Applications in Enzymology

This compound is primarily used as a chromogenic substrate for the detection and quantification of tripeptidyl peptidase activity.[2] Tripeptidyl peptidases (TPPs) are a class of exopeptidases that cleave tripeptides from the N-terminus of proteins and peptides.

The enzymatic reaction can be represented as follows:

Caption: Enzymatic cleavage of this compound.

Experimental Protocols

While a specific, validated protocol for this compound is not widely published, a general procedure for a tripeptidyl peptidase assay using a p-nitroanilide substrate can be adapted. The following is a generalized protocol that should be optimized for the specific enzyme and experimental conditions.

A. Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Purified tripeptidyl peptidase or biological sample containing the enzyme

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

B. Preparation of Reagents:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 1 mM) in the assay buffer immediately before use.

-

Enzyme Solution: Prepare a solution of the enzyme in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined experimentally.

C. Assay Procedure:

-

Reaction Setup: In a 96-well microplate, add the components in the following order:

-

Assay buffer

-

Enzyme solution

-

Pre-warm the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction: Add the working substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

Data Analysis:

-

Determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (mol/min) = (ΔA405/min) / (ε × l)

-

Where:

-

ε = 9,960 M⁻¹cm⁻¹ (molar extinction coefficient of p-nitroaniline at 405 nm)

-

l = path length of the sample in cm (typically provided by the microplate manufacturer)

-

-

-

-

Caption: Generalized workflow for a tripeptidyl peptidase assay.

Signaling Pathways and Logical Relationships

This compound is a synthetic molecule designed as a tool for in vitro biochemical assays. There is no evidence to suggest its direct involvement in any known cellular signaling pathways. Its utility lies in its ability to act as a reporter for the activity of specific enzymes, which themselves may be part of larger signaling cascades or cellular processes. The logical relationship is that the measured enzymatic activity, using this substrate, can be an indicator of the state of a biological system or the efficacy of a drug targeting that enzyme.

Caption: Logical relationship of this compound in experimental context.

Conclusion

This compound is a valuable tool for researchers studying tripeptidyl peptidases. Its well-defined chemical structure and the chromogenic nature of its cleavage product allow for straightforward and quantitative measurement of enzyme activity. While some specific physicochemical data require further investigation, the information provided in this guide offers a solid foundation for the utilization of this substrate in a research setting. As with any assay, optimization of the experimental conditions is crucial for obtaining accurate and reproducible results.

References

The Enzymatic Hydrolysis of Ala-Phe-Pro-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA). Designed for researchers, scientists, and drug development professionals, this document details the core mechanisms, experimental protocols, and relevant signaling pathways associated with the enzymatic cleavage of this substrate.

Introduction: The Utility of this compound in Enzymology

This compound is a synthetic peptide derivative widely employed in biochemical assays to characterize the activity of specific proteases. The terminal p-nitroaniline (pNA) group is colorless when part of the peptide chain. However, upon enzymatic hydrolysis of the amide bond between the proline and the pNA moiety, free pNA is released, which imparts a yellow color that can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics and for the screening of enzyme inhibitors.

The primary enzymes that exhibit significant hydrolytic activity towards this compound and its analogs are Tripeptidyl Peptidase II and Prolyl Endopeptidase. While chymotrypsin can also hydrolyze similar substrates, it typically shows higher efficiency with a succinylated version of the peptide.

Enzymatic Mechanisms of Hydrolysis

Tripeptidyl Peptidase II (TPP-II)

Tripeptidyl Peptidase II is a large, cytosolic serine exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides. Its mechanism involves a catalytic triad typical of serine proteases, consisting of serine, histidine, and aspartate residues. The hydrolysis of this compound by TPP-II proceeds through the formation of an acyl-enzyme intermediate.

Prolyl Endopeptidase (PREP)

Prolyl Endopeptidase is a cytosolic serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues. A key feature of PREP's catalytic mechanism is the induced-fit model, where the binding of the substrate induces a significant conformational change in the enzyme, enclosing the active site. This conformational change, a physical step, is believed to be the rate-limiting step in the catalytic cycle, rather than the chemical step of bond cleavage.

Chymotrypsin

Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. While it can hydrolyze substrates like this compound, its activity is significantly enhanced with N-terminally blocked substrates like Succinyl-Ala-Ala-Pro-Phe-pNA.[1] The mechanism follows the classical serine protease pathway involving an acyl-enzyme intermediate.

Quantitative Data: Kinetic Parameters of Enzymatic Hydrolysis

The following tables summarize the kinetic parameters for the hydrolysis of this compound and similar substrates by relevant enzymes. Direct kinetic data for this compound is not always available in the literature; therefore, data for closely related substrates are included for comparative purposes.

Table 1: Kinetic Parameters for Tripeptidyl Peptidase II

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |

| Ala-Ala-Phe-pNA | Murine TPP-II | 130 ± 10 | 1.8 ± 0.04 | 1.4 x 104 | 8.0 | 37 | [2] |

| Ala-Ala-Phe-pNA | Human TPP-II | 150 ± 10 | 2.0 ± 0.04 | 1.3 x 104 | 8.0 | 37 | [2] |

| Ala-Ala-Ala-pNA | Murine TPP-II | 60 ± 10 | 0.21 ± 0.01 | 3.5 x 103 | 8.0 | 37 | [2] |

| Ala-Ala-Ala-pNA | Human TPP-II | 80 ± 10 | 0.25 ± 0.01 | 3.1 x 103 | 8.0 | 37 | [2] |

Table 2: Kinetic Parameters for Prolyl Endopeptidase

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |

| Z-Gly-Pro-pNA | Aeromonas punctata | 0.81 | 505 | 6.23 x 105 | 8.0 | 34 | [3] |

| Suc-Ala-Pro-pNA | Sphingomonas capsulata | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 x 103 | 7.4 (PBS) | 25 | [4] |

| Suc-Ala-Pro-pNA | Myxococcus xanthus | 1.5 ± 0.2 | 2.5 ± 0.2 | 1.7 x 103 | 7.4 (PBS) | 25 | [4] |

Table 3: Kinetic Parameters for Chymotrypsin

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | Bovine Pancreas | 28 | 21 | 7.5 x 105 | 7.8 | 25 | DelMar et al., 1979 (cited in[1]) |

Experimental Protocols

General Principle

The enzymatic hydrolysis of this compound results in the release of p-nitroaniline (pNA), which can be monitored continuously by measuring the increase in absorbance at or near 410 nm. The initial rate of the reaction is directly proportional to the enzyme concentration.

Materials

-

Enzyme (Tripeptidyl Peptidase II, Prolyl Endopeptidase, or Chymotrypsin)

-

Substrate: this compound (or appropriate variant)

-

Buffer solution (e.g., Tris-HCl, Phosphate buffer) at the optimal pH for the enzyme.

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate.

-

Spectrophotometer capable of reading absorbance at 410 nm.

-

Temperature-controlled cuvette holder or water bath.

Preparation of Reagents

-

Buffer Solution: Prepare a buffer solution at the desired pH and concentration (e.g., 50-100 mM Tris-HCl, pH 7.5-8.0).

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay will need to be optimized to ensure a linear rate of product formation over the measurement period.

Assay Procedure

-

Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

In a cuvette, add the appropriate volume of buffer.

-

Add the enzyme solution to the cuvette and incubate for a few minutes to allow it to reach the assay temperature.

-

Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette. The final concentration of the substrate should be varied to determine kinetic parameters (typically ranging from 0.1 to 5 times the Km).

-

Immediately mix the contents of the cuvette and start recording the absorbance at 410 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot.

Data Analysis

The rate of pNA formation can be calculated using the Beer-Lambert law:

Rate (M/s) = (ΔA/Δt) / (ε * l)

Where:

-

ΔA/Δt is the change in absorbance per unit time (the slope of the linear portion of the curve).

-

ε is the molar extinction coefficient of p-nitroaniline at 410 nm (typically ~8,800 M⁻¹cm⁻¹ at pH > 7.5).[1]

-

l is the path length of the cuvette (usually 1 cm).

The kinetic parameters, Km and Vmax (and subsequently kcat), can be determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Biological Relevance

The enzymes that hydrolyze this compound are involved in crucial cellular signaling pathways.

Tripeptidyl Peptidase II and ERK Signaling

Tripeptidyl Peptidase II has been shown to influence the extracellular signal-regulated kinase (ERK) signaling pathway.[5][6][7] Inhibition of TPP-II can lead to a decrease in the phosphorylation of ERK1 and ERK2, which are key kinases in a cascade that regulates cell proliferation, differentiation, and survival.[5][6]

Caption: TPP-II's influence on the ERK signaling pathway.

Prolyl Endopeptidase and Neuropeptide Degradation

Prolyl endopeptidase plays a significant role in the metabolism of various neuropeptides and peptide hormones, thereby modulating their biological activity. These peptides are involved in a wide range of physiological processes, including neurotransmission, blood pressure regulation, and inflammation.

Caption: Role of Prolyl Endopeptidase in neuropeptide metabolism.

Conclusion

The enzymatic hydrolysis of this compound serves as a robust and versatile assay for characterizing the activity of key proteases like Tripeptidyl Peptidase II and Prolyl Endopeptidase. Understanding the underlying mechanisms, having access to reliable kinetic data, and employing standardized experimental protocols are crucial for advancing research in areas where these enzymes play a pivotal role, from fundamental enzymology to drug discovery and development. The involvement of these enzymes in critical signaling pathways further underscores the importance of such studies in elucidating disease mechanisms and identifying novel therapeutic targets.

References

- 1. Exploring the active site of tripeptidyl-peptidase II through studies of pH dependence of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.vu.nl [research.vu.nl]

- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptidyl Peptidase Specificity of Ala-Phe-Pro-pNA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the substrate specificity of N-α-L-Alanyl-L-phenylalanyl-L-proline p-nitroanilide (Ala-Phe-Pro-pNA). This synthetic chromogenic substrate is a valuable tool for the characterization of specific exopeptidases, primarily Tripeptidyl Peptidase I. We will explore the enzymatic kinetics, relevant biological pathways, and detailed experimental protocols for its use.

Executive Summary

This compound is a synthetic peptide derivative designed for the specific detection and quantification of tripeptidyl peptidase activity. Upon enzymatic cleavage C-terminal to the proline residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable colorimetric signal. The primary enzyme target for this substrate is Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease. The substrate's sequence—comprising a small neutral residue (Ala), a bulky hydrophobic residue (Phe), and a C-terminal proline—aligns with the known substrate preferences of TPP1, making it a useful reagent for studying lysosomal function and related pathologies.

Primary Enzymatic Target: Tripeptidyl Peptidase I (TPP1)

Tripeptidyl Peptidase I (TPP1), also known as CLN2, is a member of the S53 family of sedolisin serine proteases.[1][2] Its principal function is to sequentially remove tripeptides from the N-terminus of proteins and peptides within the acidic environment of the lysosome.[1][3] This process is a critical step in the complete degradation of proteins into recyclable amino acids.[4]

TPP1 exhibits broad but distinct substrate specificity. The substrate-binding cleft is understood to be composed of six subsites (S3 to S3').[5] Specificity studies have revealed a preference for bulky, hydrophobic amino acid residues at the P1 position (the residue cleaved, which is Pro in this compound) and specific requirements at the P2 (Phe) and P3 (Ala) positions.[5][6] Hydrophilic interactions at the S2 subsite are considered a unique feature of TPP1 among related proteases.[5]

While TPP1 is the primary target, another enzyme, Tripeptidyl Peptidase II (TPP2), also cleaves N-terminal tripeptides. However, TPP2 is a large, cytosolic complex that functions downstream of the proteasome in the ubiquitin-proteasome pathway, playing a role in intracellular amino acid homeostasis.[7][8] The substrate specificity and cellular location differ significantly from TPP1.

Quantitative Analysis of Substrate Specificity

While specific kinetic constants for the this compound substrate are not extensively documented in publicly accessible literature, data from closely related and commonly used fluorogenic or chromogenic substrates for TPP1 provide a strong basis for understanding its specificity. The table below summarizes kinetic data for representative TPP1 substrates, highlighting the enzyme's efficiency.

| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference(s) |

| Ala-Arg-Phe-Nph-Arg-Leu | Recombinant Human TPP1 | - | - | 2.94 | [5] |

| Ala-Ala-Phe-AMC | Recombinant Human TPP1 | - | - | 0.0735 (approx.) | [5] |

| Arg-Nle-Nle-AMC | Glycosylated TPP1 | 15.6 | 1.3 | 0.083 | [2] |

| Ala-Ala-Phe-AMC | Glycosylated TPP1 | 111 | 13.9 | 0.125 | [2] |

Nph: p-nitrophenylalanine; AMC: 7-amino-4-methylcoumarin; Nle: Norleucine. The kcat/Km for Ala-Ala-Phe-MCA was reported to be 40-fold lower than for Ala-Arg-PheNph-Arg-Leu.*

The data indicate that TPP1 has a high affinity for substrates containing hydrophobic and aromatic residues. The superior catalytic efficiency with the Ala-Arg-Phe peptide suggests that interactions beyond the P1-P3 positions significantly influence substrate recognition and turnover.[5]

Biological Relevance and Signaling Pathways

TPP1 is integral to lysosomal catabolism. Its function is essential for cellular maintenance and turnover of proteins. A deficiency in TPP1 activity, caused by mutations in the TPP1 gene, leads to the fatal neurodegenerative lysosomal storage disorder, Classical Late-Infantile Neuronal Ceroid Lipofuscinosis (CLN2 disease).[9][10] In this condition, the inability to properly degrade certain peptides leads to their accumulation within lysosomes, causing cellular damage, progressive neurodegeneration, seizures, and developmental regression.[9]

The pathway diagram below illustrates the central role of TPP1 in the terminal stages of protein degradation within the lysosome.

Experimental Protocols

The following section provides a detailed methodology for a standard colorimetric assay to measure TPP1 activity using this compound.

Reagents and Materials

-

Enzyme Source: Purified TPP1 or cell/tissue lysate.

-

Substrate: this compound.

-

Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, 0.1% Triton X-100, pH 4.0-5.0. (Note: TPP1 activity is optimal at acidic pH).[2]

-

Stop Solution: 1.0 M Sodium Carbonate or 0.2 M Tris-HCl, pH 10.0.

-

Standard: p-nitroaniline (pNA) for generating a standard curve.

-

Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405-410 nm, incubator (37°C).

Standard Curve Preparation

-

Prepare a 1 mM stock solution of pNA in the Assay Buffer.

-

Perform serial dilutions to create a range of standards (e.g., 0, 10, 25, 50, 75, 100 µM).

-

Add 100 µL of each standard to separate wells of the 96-well plate.

-

Add 100 µL of Stop Solution to each standard well.

-

Measure absorbance at 405 nm.

-

Plot absorbance vs. pNA concentration (µM) to generate the standard curve.

Enzyme Activity Assay Protocol

-

Substrate Preparation: Prepare a working solution of this compound in Assay Buffer (e.g., 2 mM for a final assay concentration of 1 mM). Protect from light.

-

Reaction Setup: In a 96-well plate, add reagents in the following order:

-

Blank Wells: 100 µL Assay Buffer.

-

Sample Wells: 50 µL Assay Buffer and 50 µL of enzyme sample (lysate or purified enzyme).

-

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add 50 µL of the pre-warmed substrate working solution to all wells (final volume = 150 µL for samples).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Terminate Reaction: Add 50 µL of Stop Solution to all wells. The high pH of the stop solution halts the enzymatic reaction and enhances the color of the liberated pNA.

-

Measurement: Read the absorbance of the plate at 405 nm.

-

Calculation:

-

Subtract the absorbance of the blank from the sample wells.

-

Use the standard curve to convert the corrected absorbance values into the concentration of pNA produced (µM).

-

Calculate the enzyme activity using the formula: Activity (µmol/min/mg) = (µM of pNA produced × Total Assay Volume (L)) / (Incubation Time (min) × mg of protein in the well)

-

The logical flow of this experimental procedure is visualized in the diagram below.

Conclusion

The chromogenic substrate this compound serves as a specific and effective tool for assaying the activity of Tripeptidyl Peptidase I. Its chemical structure is well-suited to the known substrate preferences of this critical lysosomal enzyme. Understanding the kinetics, biological context, and appropriate experimental design for this substrate is paramount for researchers investigating lysosomal biology, neurodegenerative diseases like CLN2, and for the development of potential therapeutic interventions.

References

- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]

- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tripeptidyl peptidases: enzymes that count - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic residues and substrate specificity of recombinant human tripeptidyl peptidase I (CLN2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. pnas.org [pnas.org]

- 9. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. genecards.org [genecards.org]

The Use of Ala-Phe-Pro-pNA for Determining Tripeptidyl Peptidase I Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the chromogenic substrate, Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA), in the enzymatic activity assessment of Tripeptidyl Peptidase I (TPP1). TPP1 is a lysosomal serine protease essential for the degradation of oligopeptides. A deficiency in TPP1 activity leads to the neurodegenerative lysosomal storage disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). Accurate measurement of TPP1 activity is therefore critical for disease diagnosis, monitoring, and the development of therapeutic interventions.

Introduction to Tripeptidyl Peptidase I (TPP1)

Tripeptidyl-peptidase 1 is a crucial enzyme that sequentially cleaves tripeptides from the N-terminus of proteins within the acidic environment of the lysosome.[1] It is synthesized as an inactive proenzyme that undergoes autocatalytic activation at a low pH.[1][2] Mutations in the TPP1 gene can lead to a significant reduction or complete loss of its enzymatic function, resulting in the accumulation of autofluorescent lipopigments in neurons and other cells, a hallmark of CLN2 disease.[3]

This compound: A Chromogenic Substrate for TPP1

This compound is a synthetic tripeptide linked to a p-nitroanilide (pNA) chromophore.[4][5][6] When cleaved by an active TPP1 enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at or near 410 nm, is directly proportional to the TPP1 activity in the sample.[7] While fluorogenic substrates such as Ala-Ala-Phe-AMC are more commonly cited in recent literature for their higher sensitivity, chromogenic substrates like this compound offer a straightforward and accessible method for determining TPP1 activity.

Quantitative Data on TPP1 Substrates

The following table summarizes kinetic parameters for various substrates of human Tripeptidyl Peptidase I, providing a comparative view of the enzyme's substrate specificity.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| Ala-Ala-Phe-AMC | 80 - 150 | 10 - 25 | (0.67 - 3.1) x 105 | Widely used fluorogenic substrate. Kinetic values can vary based on assay conditions and enzyme source. |

| Arg-Nle-Nle-AMC | 40 - 70 | 20 - 40 | (2.8 - 10) x 105 | A more specific fluorogenic substrate developed through library screening. |

| This compound | Data not readily available in literature for human TPP1. | Data not readily available in literature for human TPP1. | Data not readily available in literature for human TPP1. | A chromogenic substrate for tripeptidyl peptidases.[4][5][6] |

Note: The kinetic parameters for this compound with human TPP1 are not extensively documented in publicly available literature. The values for fluorogenic substrates are provided for comparative purposes. Researchers using this compound would need to determine these parameters empirically.

Experimental Protocols

Representative Protocol for TPP1 Activity Assay using this compound

This protocol is a representative method based on general principles of TPP1 and other pNA-based protease assays. Optimization of substrate and enzyme concentrations, as well as incubation times, may be necessary for specific experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: 50 mM sodium acetate buffer, pH 4.0, containing 0.1% Triton X-100.

-

Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Enzyme Preparation: Purified recombinant human TPP1 or cell/tissue lysates containing TPP1. The concentration should be determined empirically to ensure a linear reaction rate.

-

Stop Solution: 100 mM Tris-HCl, pH 10.0.

2. Assay Procedure:

-

Prepare a working substrate solution by diluting the 10 mM stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).

-

In a 96-well microplate, add 50 µL of the enzyme preparation to each well. Include a blank control with 50 µL of Assay Buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to each well.

-

Immediately measure the absorbance at 410 nm using a microplate reader at 37°C. Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

-

Alternatively, for an endpoint assay, incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the final absorbance at 410 nm.

3. Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of the samples.

-

Calculate the rate of p-nitroaniline production using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm), b is the path length of the cuvette or well, and c is the concentration of p-nitroaniline.

-

Express TPP1 activity in units such as nmol of pNA released per minute per mg of total protein.

Visualizations

TPP1 Biosynthesis and Lysosomal Trafficking

The following diagram illustrates the pathway of TPP1 from its synthesis in the endoplasmic reticulum to its activation in the lysosome.

Caption: TPP1 protein trafficking and activation pathway.

Experimental Workflow for TPP1 Activity Assay

This diagram outlines the key steps in performing a TPP1 activity assay using a chromogenic substrate.

Caption: Workflow for TPP1 chromogenic assay.

Conclusion

The use of the chromogenic substrate this compound provides a valuable tool for the assessment of Tripeptidyl Peptidase I activity. While fluorogenic substrates may offer higher sensitivity, the simplicity and accessibility of chromogenic assays make them a practical choice for various research and diagnostic applications. This guide provides the foundational knowledge and a representative protocol to aid researchers in the accurate and efficient measurement of TPP1 activity, contributing to a better understanding of CLN2 disease and the development of novel therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Laboratory Testing for CLN2 Disease | CLN2 Connection [cln2connection.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Chromogenic Properties of Ala-Phe-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chromogenic properties of the synthetic peptide substrate, Alanine-Phenylalanine-Proline-para-nitroanilide (Ala-Phe-Pro-pNA). This document provides a comprehensive overview of its mechanism of action, its utility in enzymatic assays, detailed experimental protocols, and the factors influencing its activity.

Introduction to this compound

This compound is a chromogenic substrate primarily employed for the detection and quantification of specific proteases, most notably tripeptidyl peptidase and prolyl endopeptidase. Its utility in research and drug development stems from the straightforward and sensitive colorimetric assay it enables. The fundamental principle of this assay lies in the enzymatic cleavage of the peptide bond between the proline residue and the p-nitroanilide (pNA) moiety. This cleavage releases the pNA molecule, which imparts a distinct yellow color to the solution, allowing for spectrophotometric quantification.

Mechanism of Chromogenic Action

The chromogenic properties of this compound are activated upon enzymatic hydrolysis. In its intact form, the substrate is colorless. However, when incubated with a cognate enzyme, the peptide bond C-terminal to the proline residue is cleaved. This releases p-nitroaniline, a chromophore that exhibits a strong absorbance at a wavelength of 405-410 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under appropriate conditions.

Enzymatic Specificity

This compound is a substrate for several types of peptidases:

-

Tripeptidyl Peptidase (TPP): These enzymes cleave tripeptides from the N-terminus of polypeptide chains. This compound serves as an effective substrate for both Tripeptidyl-peptidase I (TPP1) and Tripeptidyl-peptidase II (TPP II).

-

Prolyl Endopeptidase (PEP): Also known as prolyl oligopeptidase, this enzyme cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain.

The specificity of the assay can be tailored by using purified enzymes or specific inhibitors to differentiate between the activities of these proteases in a mixed sample.

Quantitative Data

While specific kinetic parameters for the enzymatic cleavage of this compound are not extensively documented in publicly available literature, data from closely related substrates and enzymes provide valuable insights for experimental design. The following tables summarize relevant kinetic data and optimal reaction conditions.

Table 1: Kinetic Parameters of Related Peptidases with Chromogenic Substrates

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Tripeptidyl-peptidase II (murine) | Ala-Ala-Phe-pNA | Value not specified | Value not specified | Bell-shaped pH dependence[1] |

| Tripeptidyl-peptidase II (murine) | Ala-Ala-Ala-pNA | Lower than AAF-pNA | Lower than AAF-pNA | Bell-shaped pH dependence[1] |

| Prolyl Endopeptidase (Aeromonas punctata) | Z-Gly-Pro-pNA | 0.81 | 505 | 6.23 x 10⁵ |

| Dipeptidyl Peptidase II (human) | Ala-Pro-pNA | 2.6 x 10⁶ s⁻¹· M⁻¹ | ||

| Dipeptidyl Peptidase II (human) | Lys-Pro-pNA | 4.1 x 10⁶ s⁻¹· M⁻¹ |

Note: The kinetic parameters are influenced by the specific enzyme source, purity, and assay conditions. The data presented should be used as a reference, and it is recommended to determine these parameters empirically for the specific experimental setup.

Table 2: Optimal Reaction Conditions for Related Peptidases

| Enzyme | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors |

| Tripeptidyl-peptidase I | Activation: 3.5; Assay: 5.0 | 37 | - | Specific TPP1 inhibitors |

| Tripeptidyl-peptidase II | ~7.0-8.0 | 37 | - | Serine protease inhibitors |

| Prolyl Endopeptidase (serum) | 7.5 (broad optimum) | 46 | - | Z-Pro-prolinal |

Experimental Protocols

The following are generalized protocols for performing a chromogenic assay with this compound. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.

Materials

-

This compound substrate

-

Purified enzyme (Tripeptidyl Peptidase or Prolyl Endopeptidase) or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0 for TPP1; 100 mM K-phosphate buffer, pH 7.5 for PEP)[2]

-

Substrate Solvent (e.g., DMSO or ethanol)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath

Preparation of Reagents

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the appropriate assay buffer to the desired final concentration. The optimal concentration should be determined by performing a substrate titration curve to determine the K_m_.

-

Enzyme Solution: Dilute the enzyme to a working concentration in the assay buffer. The optimal concentration should result in a linear rate of product formation over the desired assay time.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the assay buffer and the working substrate solution to each well.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate Reaction: Add the enzyme solution to each well to start the reaction. Mix gently.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law (ε for p-nitroaniline is approximately 10,600 M⁻¹cm⁻¹ at 405 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Chromogenic Substrate Ala-Phe-Pro-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chromogenic peptide substrate, Ala-Phe-Pro-pNA, and its widely used derivative, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on their physicochemical properties, applications in enzyme kinetics, and detailed experimental protocols.

Core Compound: H-Ala-Phe-Pro-pNA

H-Ala-Phe-Pro-pNA is a tripeptide composed of Alanine, Phenylalanine, and Proline, with a p-nitroanilide (pNA) group conjugated to the C-terminus. The pNA moiety is crucial for its function as a chromogenic substrate. When the amide bond between the peptide and the pNA group is cleaved by a protease, the release of p-nitroaniline results in a yellow-colored product that can be quantified spectrophotometrically.

Common Derivative: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

A frequently utilized variant in research is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This modified peptide includes an N-terminal succinyl group, which can enhance solubility and alter substrate specificity. The core peptide sequence is extended to Ala-Ala-Pro-Phe, making it a preferred substrate for chymotrypsin-like serine proteases.

Physicochemical Properties

The following table summarizes the key quantitative data for both H-Ala-Phe-Pro-pNA and its N-Succinyl derivative.

| Property | H-Ala-Phe-Pro-pNA | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide |

| Molecular Formula | C23H27N5O5 | C30H36N6O9 |

| Molecular Weight | 453.5 g/mol | 624.6 g/mol |

Applications in Enzymology

Both this compound and its derivatives are invaluable tools for studying protease activity. Their primary applications include:

-

Enzyme Activity Assays: To measure the catalytic activity of specific proteases.

-

Enzyme Kinetics: To determine key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Inhibitor Screening: To identify and characterize inhibitors of proteases, which is crucial in drug discovery.

H-Ala-Phe-Pro-pNA is a known substrate for tripeptidyl peptidase.[1] The N-Succinyl derivative is a well-established substrate for a range of serine proteases, including:

-

Chymotrypsin

-

Cathepsin G

-

Subtilisin

Experimental Protocols

General Principle of the Chromogenic Assay

The enzymatic assay relies on the hydrolysis of the p-nitroanilide substrate by a protease. The release of p-nitroaniline (pNA) leads to an increase in absorbance at a specific wavelength, typically between 390 and 410 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.

Detailed Protocol for Chymotrypsin Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

This protocol provides a step-by-step guide for a typical chymotrypsin assay in a 96-well microplate format.

Materials:

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)

-

Chymotrypsin (Enzyme)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Preparation of Stock Solutions:

-

Substrate Stock Solution: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 10 mM.

-

Enzyme Stock Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). The final concentration will depend on the specific activity of the enzyme lot.

-

Assay Buffer: Prepare the Tris buffer and ensure the pH is accurately adjusted.

-

-

Assay Setup:

-

Add the desired volume of assay buffer to each well of the 96-well plate.

-

Add the appropriate volume of the enzyme solution to the wells. Include a blank control with no enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

Add the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 0.1 to 1 mM.

-

Immediately start monitoring the change in absorbance at 405-410 nm in the microplate reader.

-

-

Data Acquisition and Analysis:

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).

-

Visual Representations

Enzymatic Cleavage of this compound

Experimental Workflow for a Microplate-Based Enzyme Assay

References

Discovering Novel Proteases for Ala-Phe-Pro-pNA Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies for discovering and characterizing novel proteases with specificity for the synthetic substrate Ala-Phe-Pro-pNA. The content herein is designed to furnish researchers, scientists, and drug development professionals with the necessary protocols and conceptual frameworks to identify and analyze new enzymatic activities relevant to various biological and pathological processes.

Introduction to Protease Discovery

Proteases are a diverse group of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their involvement in a myriad of physiological processes, from digestion to apoptosis, and their implication in diseases such as cancer and neurodegenerative disorders, make them critical targets for therapeutic intervention. The discovery of novel proteases with specific substrate preferences is a key step in understanding their biological roles and in the development of targeted diagnostics and therapeutics. The chromogenic substrate Alanine-Phenylalanine-Proline-p-nitroanilide (this compound) is a valuable tool for identifying proteases that recognize and cleave after a proline residue, a characteristic of certain enzyme families like dipeptidyl and tripeptidyl peptidases.

Experimental Protocols

This section details the key experimental procedures for the discovery, purification, and characterization of novel proteases that cleave this compound.

Screening for Novel Protease Activity

Objective: To identify microbial sources or biological samples containing proteases that can hydrolyze this compound.

Materials:

-

Environmental samples (e.g., soil, water) or microbial cultures

-

Luria-Bertani (LB) agar plates supplemented with skim milk (1% w/v)

-

96-well microplates

-

This compound substrate stock solution (10 mM in DMSO)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Microplate reader

Protocol:

-

Isolation of Microorganisms:

-

Prepare serial dilutions of the environmental sample in sterile saline.

-

Plate the dilutions onto LB agar plates containing 1% skim milk.

-

Incubate the plates at 30°C for 48-72 hours.

-

Identify colonies that form a clear halo, indicating proteolytic activity.

-

-

Primary Screening in Liquid Culture:

-

Inoculate individual proteolytic colonies into 5 mL of LB broth and incubate at 30°C with shaking for 48 hours.

-

Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the cell-free supernatant which contains secreted proteases.

-

-

Chromogenic Assay:

-

In a 96-well microplate, add 180 µL of 50 mM Tris-HCl buffer (pH 8.0) to each well.

-

Add 10 µL of the cell-free supernatant to the respective wells.

-

Initiate the reaction by adding 10 µL of 10 mM this compound substrate solution.

-

Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm for 30 minutes using a microplate reader.

-

Wells showing a significant increase in absorbance indicate the presence of a protease that cleaves this compound.

-

Purification of a Novel Protease

Objective: To purify the protease of interest from the culture supernatant. This protocol describes a multi-step purification process for a hypothetical novel protease, "Pro-CleaveX".

Materials:

-

Cell-free supernatant from a positive hit in the screening.

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

DEAE-Cellulose anion-exchange column

-

Sephadex G-100 size-exclusion column

-

Tris-HCl buffers (50 mM, pH 8.0 with varying NaCl concentrations)

-

Bradford reagent for protein quantification

Protocol:

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the chilled cell-free supernatant to achieve 80% saturation, while stirring.

-

Allow the protein to precipitate overnight at 4°C.

-

Centrifuge at 12,000 x g for 20 minutes and discard the supernatant.

-

Resuspend the pellet in a minimal volume of 50 mM Tris-HCl (pH 8.0).

-

-

Dialysis:

-

Transfer the resuspended pellet to a dialysis tubing.

-

Dialyze against 50 mM Tris-HCl (pH 8.0) overnight at 4°C with three buffer changes.

-

-

Anion-Exchange Chromatography:

-

Load the dialyzed sample onto a DEAE-Cellulose column pre-equilibrated with 50 mM Tris-HCl (pH 8.0).

-

Wash the column with the same buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.

-

Collect fractions and assay each for proteolytic activity using this compound.

-

Pool the active fractions.

-

-

Size-Exclusion Chromatography:

-

Concentrate the pooled active fractions.

-

Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with 50 mM Tris-HCl (pH 8.0) containing 150 mM NaCl.

-

Elute with the same buffer and collect fractions.

-

Assay each fraction for activity and pool the active fractions containing the purified protease.

-

Assess the purity of the final sample by SDS-PAGE.

-

Kinetic Characterization

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of the purified protease with this compound.

Materials:

-

Purified protease solution of known concentration.

-

This compound substrate at various concentrations (e.g., 0.05 to 2.0 mM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Spectrophotometer.

Protocol:

-

Prepare a series of substrate dilutions in the assay buffer.

-

In a cuvette, mix the assay buffer and the substrate solution.

-

Initiate the reaction by adding a small, fixed amount of the purified enzyme.

-

Immediately measure the initial velocity (V0) of the reaction by monitoring the rate of p-nitroaniline release (increase in absorbance at 405 nm) over a short period (e.g., 1-5 minutes), ensuring the reaction is in the linear phase. The molar extinction coefficient for p-nitroaniline at 405 nm is 8,800 M-1cm-1.[1]

-

Repeat the measurement for each substrate concentration.

-

Plot the initial velocity (V0) against the substrate concentration [S].

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

-

Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Data Presentation

The following tables summarize hypothetical quantitative data for a newly discovered protease, "Pro-CleaveX," characterized using the protocols described above.

Table 1: Purification of Pro-CleaveX

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 500 | 1000 | 2 | 100 | 1 |

| Ammonium Sulfate | 150 | 800 | 5.3 | 80 | 2.7 |

| DEAE-Cellulose | 20 | 600 | 30 | 60 | 15 |

| Sephadex G-100 | 5 | 450 | 90 | 45 | 45 |

One unit (U) of protease activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under standard assay conditions.

Table 2: Kinetic Parameters of Pro-CleaveX with this compound

| Parameter | Value |

| Km (mM) | 0.5 |

| Vmax (µmol/min/mg) | 180 |

| kcat (s-1) | 15 |

| kcat/Km (s-1M-1) | 3.0 x 104 |

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving a novel protease.

Caption: Experimental workflow for the discovery and characterization of novel proteases.

Caption: Hypothetical signaling pathway initiated by a novel protease.

References

Ala-Phe-Pro-pNA: A Versatile Tool for Probing Enzyme Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, L-Alanine-L-phenylalanine-L-proline-p-nitroanilide (Ala-Phe-Pro-pNA), serves as a valuable tool in the exploration of enzyme function, particularly for a class of enzymes known as tripeptidyl peptidases. Its utility lies in the straightforward spectrophotometric monitoring of enzymatic activity, where the cleavage of the p-nitroanilide (pNA) group from the peptide backbone by an enzyme results in the release of the yellow-colored pNA molecule. This color change provides a direct and quantifiable measure of enzyme kinetics, making it an ideal substrate for inhibitor screening and the characterization of enzyme activity. This technical guide provides a comprehensive overview of the application of this compound in enzyme research, including detailed experimental protocols, quantitative data, and a depiction of its role in a critical biological pathway.

Principle of the Chromogenic Assay

The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the amide bond between the tripeptide and the p-nitroanilide moiety. This reaction releases free p-nitroaniline, which exhibits a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405-410 nm.[1] The rate of pNA release, and therefore the rate of the increase in absorbance, is directly proportional to the enzyme's activity under a given set of conditions. This allows for the continuous and real-time measurement of the enzymatic reaction, facilitating the determination of key kinetic parameters.

Enzyme Specificity

This compound is primarily recognized as a substrate for tripeptidyl peptidase (TPP).[2] Specifically, it is often used to assay the activity of Tripeptidyl Peptidase I (TPP1) , a lysosomal serine protease.[2] Mutations in the gene encoding TPP1 are the cause of a devastating neurodegenerative disorder known as classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). Therefore, this compound is a crucial reagent for studying the function of this clinically relevant enzyme.

While TPP1 is the primary enzyme associated with this compound, it is important to note that other proteases with similar substrate specificities might also cleave this peptide. For instance, related chromogenic substrates containing a Pro-Phe sequence are known to be cleaved by enzymes like chymotrypsin.[1] However, the Ala-Phe-Pro sequence provides a degree of specificity for tripeptidyl peptidases.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Value not specified | Value not specified | Value not specified |

| Trypsin | Z-Lys-pNA | 0.333 ± 0.025 | 0.517 ± 0.014 | 1390 ± 72 |

Note: The data for Trypsin with Z-Lys-pNA is provided as an illustrative example of kinetic parameters determined for a serine protease using a p-nitroanilide substrate.[3] Researchers should determine the specific kinetic parameters for their enzyme of interest with this compound under their experimental conditions.

Experimental Protocols

General Assay Protocol for Tripeptidyl Peptidase Activity

This protocol provides a general framework for measuring the activity of tripeptidyl peptidase using this compound. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

Materials:

-

Enzyme solution (e.g., purified TPP1, cell lysate, or tissue homogenate)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Dilute the this compound stock solution to the desired final concentrations in the assay buffer. It is recommended to test a range of substrate concentrations to determine the Km.

-

-

Set up the Reaction:

-

In a 96-well microplate, add a specific volume of the enzyme solution to each well.

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme to account for non-enzymatic hydrolysis of the substrate.

-

Negative control: A known inhibitor of the enzyme to confirm the specificity of the assay.

-

-

-

Initiate the Reaction:

-

Add the this compound solution to each well to start the reaction.

-

-

Monitor the Reaction:

-

Immediately place the microplate in the plate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically around 8,800 M-1cm-1 at 410 nm), c is the concentration of pNA, and l is the path length of the cuvette or well.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from the Vmax if the enzyme concentration is known (kcat = Vmax/[E]).

-

Signaling Pathway: Lysosomal Protein Degradation and the Role of TPP1

Tripeptidyl peptidase I plays a crucial role in the lysosomal pathway of protein degradation. Lysosomes are cellular organelles responsible for the breakdown of various macromolecules, including proteins. The following diagram illustrates the general workflow of lysosomal protein degradation and the specific involvement of TPP1.

Caption: Lysosomal protein degradation pathway involving TPP1.

Experimental Workflow: Kinetic Analysis of an Enzyme using this compound

The following diagram outlines a typical experimental workflow for determining the kinetic parameters of an enzyme using this compound.

Caption: Workflow for enzyme kinetic analysis.

Conclusion

This compound is a robust and convenient chromogenic substrate for the study of tripeptidyl peptidases, particularly the clinically significant TPP1. Its use in straightforward spectrophotometric assays allows for the efficient determination of enzyme kinetics and the screening of potential inhibitors. The connection of TPP1 to lysosomal storage diseases underscores the importance of this tool in both basic research and drug discovery efforts aimed at understanding and treating these debilitating conditions. The protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations of enzyme function.

References

Preliminary Studies on Ala-Phe-Pro-pNA in Cell Lysates: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary studies involving the chromogenic substrate Ala-Phe-Pro-pNA in cell lysates. It is intended for researchers, scientists, and professionals in drug development who are interested in the measurement of peptidase activity in biological samples. This document details the underlying principles, experimental protocols, data interpretation, and visualization of associated cellular pathways.

Introduction to this compound and Peptidase Activity Assays

This compound is a synthetic chromogenic substrate used to measure the activity of certain peptidases.[1][2][3] The substrate consists of a short peptide sequence (Alanine-Phenylalanine-Proline) linked to a p-nitroaniline (pNA) molecule. When a peptidase cleaves the peptide bond at the C-terminus of the proline residue, pNA is released. Free pNA has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the peptidase in the sample.

While this compound is described as a substrate for tripeptidyl peptidase, similar peptide-pNA substrates are widely used to assay other serine proteases, such as Dipeptidyl Peptidase IV (DPP-IV/CD26).[2][4][5][6] DPP-IV is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides and plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[4][6][7][8] Given the structural similarity of the substrates, the methodologies described herein are broadly applicable to the study of such peptidases in cell lysates.

Experimental Protocols

A detailed and standardized protocol is critical for obtaining reproducible results. The following sections outline the necessary steps for preparing cell lysates and performing the peptidase activity assay.

Cell Lysate Preparation

The quality of the cell lysate is paramount for an accurate assessment of enzymatic activity.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer, or Tris-HCl buffer with detergents like Triton X-100)

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge (capable of 14,000 x g at 4°C)

Procedure:

-

Wash cultured cells with ice-cold PBS to remove residual media.

-

Aspirate PBS and add an appropriate volume of ice-cold cell lysis buffer containing a protease inhibitor cocktail.

-

Using a cell scraper, gently detach the cells from the culture dish in the lysis buffer.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9]

-

Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.

-

Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.

-

The cell lysate is now ready for the assay or can be stored at -80°C for future use.

Peptidase Activity Assay

This protocol describes a colorimetric assay using a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Prepared cell lysate

-

This compound substrate stock solution (e.g., in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

p-Nitroaniline (pNA) standard solution for generating a standard curve

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the pNA Standard Curve:

-

Prepare serial dilutions of the pNA standard solution in the assay buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 µM).

-

Add each concentration to separate wells of the 96-well plate.

-

-

Set up the Reaction:

-

In separate wells of the microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein).

-

Include a blank control for each sample containing the same amount of lysate but with assay buffer instead of the substrate.

-

If testing inhibitors, pre-incubate the cell lysate with the inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.[9]

-

Bring the total volume in each well to a consistent amount with assay buffer.

-

-

Initiate the Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).

-

To start the reaction, add the this compound working solution to each well (except the pNA standard curve wells).

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm using a microplate reader. This serves as the initial reading (Time = 0).

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 10 minutes for 1-2 hours) or as a single endpoint reading.[9]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the corresponding samples.

-

Plot the pNA standard curve (absorbance vs. concentration) and determine the linear equation.

-

Use the standard curve to convert the change in absorbance of your samples to the concentration of pNA produced.

-

Calculate the peptidase activity, typically expressed as nmol of pNA released per minute per mg of total protein.[9]

-

Data Presentation

Quantitative data from peptidase activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Peptidase Activity in Different Cell Lysates

| Cell Line | Treatment | Protein Conc. (µg/µL) | ΔAbs (405 nm) / min | Peptidase Activity (nmol pNA/min/mg protein) |

| Cell Line A | Vehicle | 2.1 | 0.015 | 15.8 |

| Cell Line A | Inhibitor X (10 µM) | 2.0 | 0.004 | 4.2 |

| Cell Line B | Vehicle | 1.8 | 0.025 | 29.2 |

| Cell Line B | Inhibitor X (10 µM) | 1.9 | 0.007 | 7.7 |

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can significantly enhance understanding. The following diagrams are generated using the DOT language.

Experimental Workflow

Caption: Workflow for measuring peptidase activity in cell lysates.

Simplified DPP-IV Signaling Pathway

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a role in various signaling pathways by cleaving N-terminal dipeptides from polypeptides.[4][7]

Caption: Simplified overview of DPP-IV's role in peptide regulation.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Core Principles of Ala-Phe-Pro-pNA in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of the chromogenic substrate, Alanine-Phenylalanine-Proline-para-nitroanilide (Ala-Phe-Pro-pNA), in enzyme assays. It is designed to equip researchers with the necessary knowledge to effectively utilize this tool for quantifying enzyme activity, particularly for the lysosomal serine protease Tripeptidyl Peptidase 1 (TPP1).

Basic Principles: Understanding the Tool and its Target

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule. This compound serves as a chromogenic substrate, meaning it is initially colorless but yields a colored product upon enzymatic cleavage. This property makes it an invaluable tool for continuous, spectrophotometric monitoring of specific enzyme activity.

The Target Enzyme: Tripeptidyl Peptidase 1 (TPP1)

The primary enzyme target for this compound is Tripeptidyl Peptidase 1 (TPP1) , also known as CLN2. TPP1 is a crucial lysosomal serine protease responsible for degrading proteins by sequentially cleaving tripeptides from their N-terminus.[1][2][3][4][5] Its function is integral to the cell's recycling and waste management system within the lysosome.

TPP1 is synthesized as an inactive proenzyme (pro-TPP1) in the endoplasmic reticulum. It traffics through the Golgi apparatus and is targeted to the lysosome. The acidic environment of the lysosome (pH ~4.5-5.0) triggers an autocatalytic cleavage of the pro-domain, leading to the activation of the mature TPP1 enzyme.[1][3][6] A deficiency in TPP1 activity, caused by mutations in the TPP1 gene, leads to the fatal pediatric neurodegenerative disorder Neuronal Ceroid Lipofuscinosis Type 2 (CLN2 disease), characterized by the accumulation of undigested protein material in lysosomes.[1][3][7][8]

The Mechanism of Action

The utility of this compound in enzyme assays is based on a straightforward enzymatic reaction. The TPP1 enzyme recognizes and binds to the tripeptide sequence (Ala-Phe-Pro). It then catalyzes the hydrolysis of the amide bond linking the C-terminal proline to the p-nitroaniline group. This cleavage releases the p-nitroaniline molecule, which is yellow in aqueous solution and exhibits a strong absorbance at a specific wavelength.

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O --(TPP1)--> Ala-Phe-Pro + p-Nitroaniline (yellow)

The rate of the reaction, and thus the rate of yellow color formation, is directly proportional to the activity of the TPP1 enzyme in the sample. By monitoring the increase in absorbance over time, typically at 405 or 410 nm, one can precisely quantify the enzyme's activity.

Quantitative Data Presentation

| Parameter | Value | Substrate | Enzyme | Conditions | Reference |

| Specific Activity | >850 pmol/min/µg | Ala-Ala-Phe-AMC | Recombinant Human TPP1 | pH 5.0 Assay Buffer | [10] |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | p-Nitroaniline | N/A | pH 7.5, 410 nm | N/A |

| Wavelength of Max Absorbance (λmax) | 405 - 410 nm | p-Nitroaniline | N/A | pH-dependent | N/A |

Note: The molar extinction coefficient for p-nitroaniline is essential for converting the rate of change in absorbance (dA/dt) into the rate of product formation (moles/minute) using the Beer-Lambert law.

Experimental Protocols

The following section provides a detailed methodology for a typical TPP1 enzyme assay using a chromogenic substrate like this compound. This protocol is adapted from established methods for the analogous fluorogenic substrate, Ala-Ala-Phe-AMC.[2][3][10]

Reagents and Materials

-

Enzyme Source: Purified recombinant TPP1 or cell/tissue lysates containing TPP1.

-

Substrate: this compound, stock solution prepared in DMSO.

-

Activation Buffer: 50 mM Sodium Acetate (NaOAc), 100 mM Sodium Chloride (NaCl), pH 3.5.

-

Assay Buffer: 50 mM Sodium Acetate (NaOAc), 100 mM Sodium Chloride (NaCl), pH 5.0.

-

Stop Solution: 0.5 M EDTA, pH 12.0 or 1 M Sodium Carbonate (Na₂CO₃).

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

-

Consumables: 96-well microplates, pipette tips, etc.

Enzyme Activation Protocol (for Proenzyme)

If using a recombinant pro-TPP1, an activation step is mandatory.

-

Dilute the pro-TPP1 enzyme to a suitable concentration (e.g., 20 µg/mL) in pre-chilled Activation Buffer (pH 3.5).

-

Incubate the enzyme solution for 1-2 hours at 37°C to facilitate autocatalytic activation.

-

Immediately before use in the assay, dilute the now-activated TPP1 to the final desired concentration (e.g., 0.5 ng/µL) in the Assay Buffer (pH 5.0) to neutralize the pH and stabilize the active enzyme.

Enzyme Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare the Reaction Plate:

-

Add 50 µL of Assay Buffer to each well.

-

Add your enzyme sample (e.g., 10-15 µg of cell lysate or the appropriate amount of activated recombinant TPP1) to the wells. Include a "no-enzyme" control well containing only Assay Buffer and substrate for background subtraction.

-

-

Prepare the Substrate:

-

Dilute the this compound stock solution in Assay Buffer to a working concentration that is twice the desired final concentration (e.g., prepare a 400 µM solution if the desired final concentration is 200 µM).

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding 50 µL of the diluted substrate to each well, bringing the total reaction volume to 100 µL.

-

-

Monitor the Reaction:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes (kinetic assay).

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed period (e.g., 20 hours for low-activity samples[2][3]) and then stop the reaction by adding 100 µL of Stop Solution. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the "no-enzyme" control from the sample rates.

-

Convert the rate from absorbance units per minute to moles of pNA produced per minute using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the light in the well.

-

Mandatory Visualizations

TPP1 Activation and Lysosomal Function Pathway

The following diagram illustrates the biological journey of the TPP1 enzyme from its synthesis to its ultimate function within the lysosome.

Caption: Workflow of TPP1 synthesis, trafficking, activation, and function.

Experimental Workflow for TPP1 Chromogenic Assay